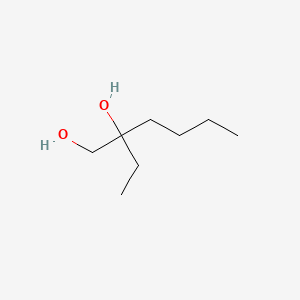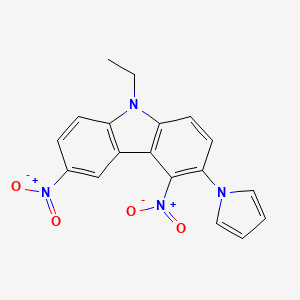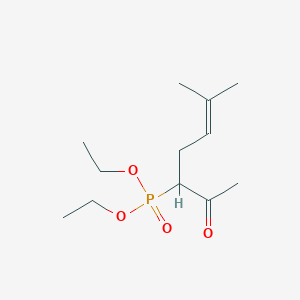
Diethyl (6-methyl-2-oxohept-5-en-3-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Diethoxyphosphoryl-6-methyl-hept-5-en-2-one is an organic compound characterized by its unique structure, which includes a phosphoryl group and a heptenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diethoxyphosphoryl-6-methyl-hept-5-en-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of diethyl phosphite and 6-methyl-5-hepten-2-one as starting materials. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran, under an inert atmosphere .
Industrial Production Methods
Industrial production of 3-Diethoxyphosphoryl-6-methyl-hept-5-en-2-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-Diethoxyphosphoryl-6-methyl-hept-5-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphine derivatives .
Applications De Recherche Scientifique
3-Diethoxyphosphoryl-6-methyl-hept-5-en-2-one has several scientific research applications:
Biology: Investigated for its potential role in biochemical pathways involving phosphorylation.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Diethoxyphosphoryl-6-methyl-hept-5-en-2-one involves its interaction with molecular targets through its phosphoryl group. This interaction can modulate various biochemical pathways, particularly those involving phosphorylation and dephosphorylation processes. The compound’s effects are mediated through its ability to act as a phosphoryl donor or acceptor, influencing cellular signaling and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-5-hepten-2-one: Shares a similar heptenone backbone but lacks the phosphoryl group.
Diethyl phosphite: Contains the phosphoryl group but lacks the heptenone structure.
Uniqueness
3-Diethoxyphosphoryl-6-methyl-hept-5-en-2-one is unique due to its combination of a phosphoryl group and a heptenone backbone, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
57654-92-9 |
|---|---|
Formule moléculaire |
C12H23O4P |
Poids moléculaire |
262.28 g/mol |
Nom IUPAC |
3-diethoxyphosphoryl-6-methylhept-5-en-2-one |
InChI |
InChI=1S/C12H23O4P/c1-6-15-17(14,16-7-2)12(11(5)13)9-8-10(3)4/h8,12H,6-7,9H2,1-5H3 |
Clé InChI |
IXPZWBXXRQRGTA-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(CC=C(C)C)C(=O)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[(Methanesulfonyl)oxy]methyl}-4-oxo-4H-pyran-3-yl methanesulfonate](/img/structure/B14007717.png)
![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide](/img/structure/B14007719.png)
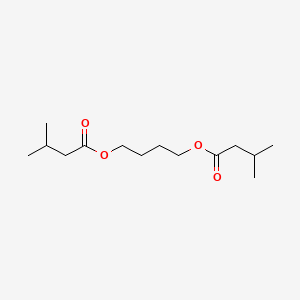
![9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione](/img/structure/B14007745.png)

![Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate](/img/structure/B14007755.png)
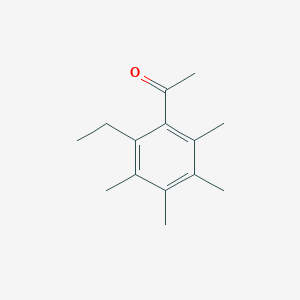
![Tert-butyl 3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14007761.png)
![1,1'-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea]](/img/structure/B14007776.png)
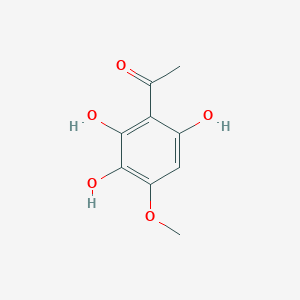

![N-[amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14007782.png)
